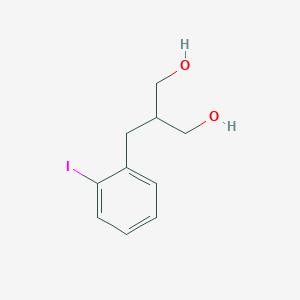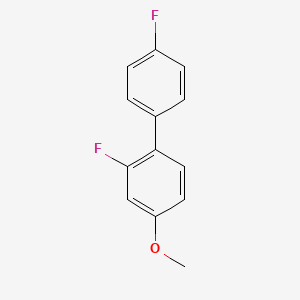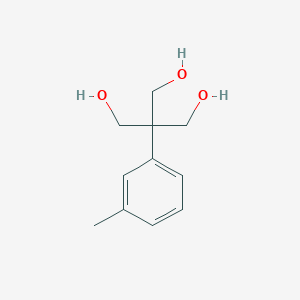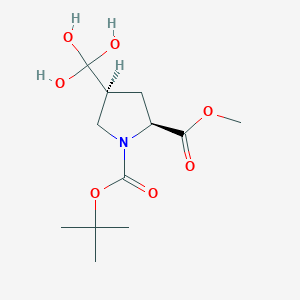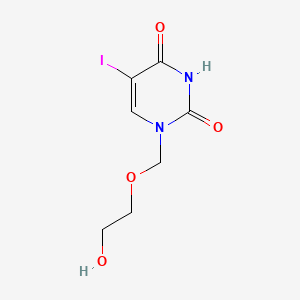
1-((2-Hydroxyethoxy)methyl)-5-iodouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-5-iodouracil is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to uracil, a naturally occurring pyrimidine base found in RNA. The modification of uracil with a hydroxyethoxy methyl group and an iodine atom enhances its biological activity, making it a valuable candidate for various therapeutic applications.
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil typically involves multiple steps, starting from uracil. One common method includes the protection of the hydroxyl groups of uracil, followed by the introduction of the hydroxyethoxy methyl group. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-5-iodouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as imidazole. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-5-iodouracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as polymerases. This inhibition disrupts the replication process of viruses and cancer cells, leading to their death. The molecular targets and pathways involved include the inhibition of viral DNA polymerase and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-iodouracil is unique due to its specific modifications, which enhance its biological activity. Similar compounds include:
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)uracil: This compound has a phenylthio group instead of an iodine atom, which alters its biological activity.
The uniqueness of this compound lies in its iodine modification, which enhances its ability to disrupt nucleic acid synthesis and its potential as a therapeutic agent.
Properties
CAS No. |
78692-74-7 |
|---|---|
Molecular Formula |
C7H9IN2O4 |
Molecular Weight |
312.06 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9IN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |
InChI Key |
ZBGIVRIQQILFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1COCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)

![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)




![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
